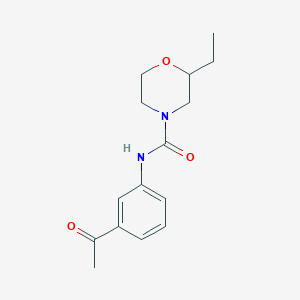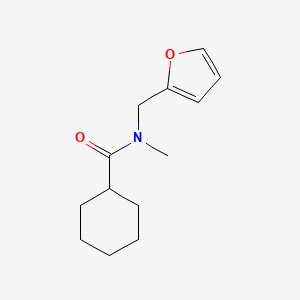![molecular formula C19H20N4O3S B7513364 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide, also known as K777, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. K777 has been shown to inhibit the activity of multiple enzymes, including FAAH, ABHD6, and ABHD12, which are involved in the metabolism of endocannabinoids and other lipid signaling molecules. In
Mecanismo De Acción
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide acts as a non-competitive inhibitor of multiple enzymes involved in lipid metabolism, including FAAH, ABHD6, and ABHD12. By inhibiting these enzymes, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide increases the levels of endocannabinoids and other lipid signaling molecules in the body, which can have a variety of physiological effects. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to have a variety of biochemical and physiological effects, including increasing levels of endocannabinoids in the brain, reducing inflammation, and inhibiting the growth of cancer cells. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been shown to have analgesic effects, making it a potential treatment for chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in lab experiments is its specificity for multiple enzymes involved in lipid metabolism. This allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in research. One area of interest is the potential use of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been studied for its potential use in treating inflammation and pain associated with arthritis. Additionally, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to have anti-tumor effects, making it a potential treatment for cancer. Further research is needed to fully understand the potential therapeutic applications of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide.
Conclusion
In conclusion, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide, or N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to inhibit multiple enzymes involved in lipid metabolism, which can have a variety of physiological effects. While there are limitations to using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in lab experiments, its specificity and potential therapeutic applications make it a valuable tool for researchers. Further research is needed to fully understand the potential of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in treating a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide involves multiple steps, including the preparation of the pyridine-3-carboxaldehyde starting material, the coupling of this material with imidazole, and the subsequent addition of the sulfonyl chloride and benzamide groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been optimized to yield high purity and high quantities of the compound, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the fields of neurology and oncology. In neurology, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to increase levels of endocannabinoids in the brain, which can have anti-inflammatory and analgesic effects. In oncology, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to inhibit the growth of cancer cells by targeting enzymes involved in lipid metabolism. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been studied for its potential use in treating inflammatory bowel disease, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14(2)27(25,26)17-6-4-3-5-16(17)19(24)22-12-15-7-8-18(21-11-15)23-10-9-20-13-23/h3-11,13-14H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBDBIROZCMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)